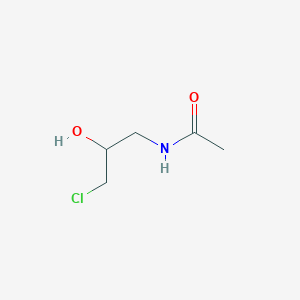

N-(3-Chloro-2-hydroxypropyl)acetamide

Description

Contextualization within Halohydrin and Acetamide (B32628) Chemistry

N-(3-Chloro-2-hydroxypropyl)acetamide, as its name suggests, is characterized by two key functional groups: a chlorohydrin and an acetamide. The halohydrin group consists of a chlorine atom and a hydroxyl group attached to adjacent carbon atoms. wikipedia.orglibretexts.orgmasterorganicchemistry.comleah4sci.com This arrangement imparts a distinct reactivity to the molecule. Halohydrins are versatile intermediates in organic synthesis, primarily because the electron-withdrawing halogen atom makes the adjacent carbon electrophilic and susceptible to nucleophilic attack. wikipedia.org Furthermore, under basic conditions, halohydrins can undergo an intramolecular SN2 reaction to form epoxides, a highly valuable class of reactive intermediates. wikipedia.org

The acetamide group, on the other hand, is an amide derived from acetic acid. Amides are generally stable functional groups but can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The presence of the amide linkage introduces polarity and the capacity for hydrogen bonding, influencing the molecule's physical properties such as solubility and melting point. The interplay between the reactive chlorohydrin moiety and the stabilizing, yet functional, acetamide group defines the chemical personality of this compound.

Significance of the 3-Chloro-2-hydroxypropylamine Scaffold in Organic Synthesis

The core structure of this compound is built upon the 3-chloro-2-hydroxypropylamine scaffold. This scaffold is a crucial building block in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry and material science. Its bifunctional nature, possessing both an amine (or in this case, an acetamide) and a reactive chlorohydrin, allows for sequential and selective chemical modifications.

One of the most prominent applications of this scaffold is in the synthesis of quaternary ammonium (B1175870) compounds. For instance, (3-Chloro-2-hydroxypropyl)trimethylammonium chloride is a widely used reagent for the cationization of polymers like cellulose (B213188) and starch, imparting properties useful in the paper and textile industries. tandfonline.comvenkatasailifesciences.comresearchgate.net

Perhaps the most significant contemporary role of this scaffold is as a key intermediate in the synthesis of the oxazolidinone class of antibiotics, most notably Linezolid. researchgate.net The synthesis of Linezolid often involves the reaction of a protected form of 3-amino-1-chloro-2-propanol with an appropriate aromatic precursor. The subsequent acylation of the amine to form the acetamide is a critical step in creating the final active pharmaceutical ingredient.

Overview of Academic Research Trajectories for this compound

The academic research landscape for this compound is predominantly linked to its role as a process impurity and potential degradation product in the synthesis of the antibiotic Linezolid. researchgate.netingentaconnect.comrjlbpcs.com International Conference on Harmonisation (ICH) guidelines necessitate the identification, synthesis, and characterization of any impurities present in a final drug product to ensure its safety and efficacy. rjlbpcs.com Consequently, much of the available literature on this compound is found within studies focused on the analytical chemistry of Linezolid.

Research in this area has led to the development of synthetic routes specifically designed to produce this compound as a reference standard for analytical purposes. ingentaconnect.com These syntheses often involve the N-acetylation of 3-amino-1-chloro-2-propanol under controlled conditions. tandfonline.comtandfonline.comnih.gov For example, the reaction can be carried out using chloroacetyl chloride in a suitable buffer to achieve chemoselective N-acylation over O-acylation of the hydroxyl group. tandfonline.comtandfonline.com

Furthermore, studies on the forced degradation of Linezolid under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have identified this compound as a potential degradant. tandfonline.comresearchgate.nettandfonline.com These studies are crucial for understanding the stability of the drug and for developing robust analytical methods to monitor its quality. The characterization of this impurity typically involves techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and quantify its presence in drug formulations. tandfonline.comingentaconnect.com

Beyond its association with Linezolid, (S)-N-(3-Chloro-2-hydroxypropyl)acetamide has also been utilized in studies related to the in vitro activity of other pharmaceuticals, such as the antimicrobial agent levornidazole. chemicalbook.com This suggests a broader, albeit less explored, potential for this compound as a tool in pharmacological research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3920-11-4 (racemic), 224323-47-1 ((S)-enantiomer) |

| Molecular Formula | C₅H₁₀ClNO₂ |

| Molecular Weight | 151.59 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Note: The data presented in this table is representative and may vary depending on the specific isomeric form and purity.

Table 2: Spectroscopic Data for (S)-N-(3-Chloro-2-hydroxypropyl)acetamide

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR | Signals corresponding to the acetamide methyl protons, the methylene (B1212753) and methine protons of the propyl chain, and the hydroxyl and amide protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the acetamide, the methyl carbon, and the three distinct carbons of the propyl backbone. |

| Mass Spectrometry (MS) | A molecular ion peak consistent with the molecular weight, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands for the N-H and O-H stretching, C=O stretching of the amide, and C-Cl stretching. |

Note: Specific chemical shifts and absorption frequencies can be found in the Certificate of Analysis from commercial suppliers or in relevant research articles.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-2-hydroxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO2/c1-4(8)7-3-5(9)2-6/h5,9H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJZCAOMAPZUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461158 | |

| Record name | N-(3-Chloro-2-hydroxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3920-11-4 | |

| Record name | N-(3-Chloro-2-hydroxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Development for N 3 Chloro 2 Hydroxypropyl Acetamide and Analogues

Established Synthetic Pathways from Precursors (e.g., Epichlorohydrin)

The most prevalent precursor for the synthesis of the N-(3-Chloro-2-hydroxypropyl) moiety is epichlorohydrin (B41342). This epoxide is highly reactive due to ring strain and the presence of an electrophilic carbon atom susceptible to nucleophilic attack. The fundamental reaction involves the ring-opening of epichlorohydrin by a nitrogen-containing nucleophile.

In the context of N-(3-Chloro-2-hydroxypropyl)acetamide, the synthesis can be conceptualized as a two-step process: first, the reaction of a primary amine source with epichlorohydrin to form the 1-amino-3-chloropropan-2-ol (B1208272) backbone, followed by acylation of the amino group. wikipedia.orgnih.gov A direct pathway involves the reaction of ammonia (B1221849) with epichlorohydrin to yield 1-amino-3-chloropropan-2-ol, which is then acetylated.

A closely related and well-documented pathway is used for the synthesis of N-(3-chloro-2-hydroxypropyl)trialkylammonium salts, which are important industrial analogues. This process involves the reaction of a trialkylamine hydrochloride salt with epichlorohydrin. justia.com The reaction readily proceeds in an organic solvent like chloroform, where the reactants are soluble but the product precipitates as a pure, anhydrous crystalline solid. justia.com Yields for this process can range from 80% to 97%. justia.com Aqueous routes are also common, where epichlorohydrin is reacted with an aqueous solution of trimethylamine (B31210) hydrochloride. googleapis.compatsnap.com

The following table summarizes pathways starting from epichlorohydrin to form the core structure of various analogues.

| Starting Amine | Reagent | Product | Reference(s) |

| Trialkylamine Hydrochloride | Epichlorohydrin | N-(3-chloro-2-hydroxypropyl)trialkylammonium salt | justia.com |

| Trimethylamine Hydrochloride | Epichlorohydrin | N-(3-chloro-2-hydroxypropyl)trimethylammonium chloride | googleapis.compatsnap.com |

| Dehydroabietylamine (multi-step) | Epichlorohydrin | 3-Chloro-2-hydroxypropyl dimethyl dehydroabietyl ammonium (B1175870) chloride | researchgate.net |

These established pathways highlight the versatility of epichlorohydrin as a foundational building block for this class of compounds.

Enantioselective Synthesis of Chiral this compound

The hydroxyl-bearing carbon in this compound is a stereocenter, meaning the compound can exist as two distinct enantiomers, (R) and (S). For many applications, particularly in pharmaceuticals, it is crucial to produce a single enantiomer. The most direct strategy for the enantioselective synthesis of this compound is to start with a chiral precursor.

The synthesis of (S)-N-(3-Chloro-2-hydroxypropyl)acetamide specifically utilizes (S)-(+)-Epichlorohydrin as the starting material. chemicalbook.comchemicalbook.com The stereochemistry of the epoxide is retained throughout the reaction sequence, leading to the formation of the desired enantiomerically pure product. nih.gov This method underscores the principle of chiral pool synthesis, where an readily available enantiopure starting material is used to build a more complex chiral molecule.

| Chiral Precursor | Resulting Enantiomer | Reference(s) |

| (S)-(+)-Epichlorohydrin | (S)-N-(3-Chloro-2-hydroxypropyl)acetamide | chemicalbook.comchemicalbook.comnih.gov |

| (R)-Epichlorohydrin | (R)-1-Amino-3-chloropropan-2-ol (intermediate) | nih.gov |

This approach avoids the need for chiral resolution of a racemic mixture, which is often inefficient, and provides direct access to the desired stereoisomer.

Large-Scale Preparation Methods for Related Compounds

The process development for analogues of this compound, particularly quaternary ammonium salts, has been optimized for large-scale industrial production. These compounds are used extensively as cationic etherifying agents, for example, in the modification of natural polymers like starch. justia.comgoogleapis.com

The large-scale synthesis of 3-chloro-2-hydroxypropyl-trimethylammonium chloride (CHPTMAC) typically involves reacting epichlorohydrin with trimethylammonium hydrochloride in an aqueous medium. googleapis.com Key parameters are controlled to ensure high yield and purity. The reaction temperature is critical and is generally maintained between 0-40°C to minimize the formation of by-products such as 2,3-dichloropropyl derivatives. google.com Continuous reactors with short contact times (3-5 minutes) can achieve yields as high as 91%. google.com

Purification of the product from the aqueous reaction mixture is also a key consideration in large-scale processes. Methods have been developed to purify the final product by preparing a high-solids slurry and using a water-miscible alcohol, such as isopropanol, to precipitate the pure 3-chloro-2-hydroxypropyl trialkylammonium chloride, which can then be collected by filtration. googleapis.com Anhydrous methods, reacting the components in a solvent like chloroform, are also employed to produce a high-purity crystalline product directly, which is suitable for industrial use. justia.com

Derivatization Strategies and Analogue Synthesis Incorporating the this compound Moiety

The this compound structure contains multiple reactive sites that can be chemically modified to produce a wide array of analogues. The primary sites for derivatization are the secondary hydroxyl group, the acetamide (B32628) bond itself, and the chlorine atom at the propyl position.

The secondary hydroxyl group on the C2 position of the propyl chain can undergo acylation to form esters. This is a standard transformation typically achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the acid by-product.

More advanced and selective methods for this transformation have also been developed. For instance, enzymatic methods using lipases can achieve highly enantioselective acylation of chlorohydrins. acs.orgnih.gov This biocatalytic approach offers the advantage of mild reaction conditions and high stereoselectivity, which is valuable when dealing with chiral substrates. acs.orgnih.gov

The formation of the acetamide bond is a critical step in the synthesis of the title compound and its analogues. This transformation is a type of N-acylation. The most common method involves the reaction of a primary or secondary amine with an activated form of acetic acid, typically an acyl chloride or anhydride. scholarsresearchlibrary.com

For synthesizing N-substituted chloroacetamides, the reaction of a suitable amine with chloroacetyl chloride is widely employed. scholarsresearchlibrary.comneliti.commdpi.com These reactions are often carried out in the presence of a base, such as triethylamine or potassium carbonate, to scavenge the hydrochloric acid that is formed. neliti.com The choice of solvent can vary, with options including benzene, dichloromethane, and tetrahydrofuran. scholarsresearchlibrary.comneliti.com

The table below outlines common conditions for acetamide bond formation.

| Amine Substrate | Acylating Agent | Solvent/Base | Reference(s) |

| Aryl amine | Chloroacetyl chloride | Benzene / Triethylamine | scholarsresearchlibrary.com |

| m-Aminophenol | Chloroacetyl chloride | Tetrahydrofuran / K2CO3 | neliti.com |

| p-Aminophenol | Chloroacetyl chloride | Acetic acid / Sodium acetate | neliti.com |

| 2-Aminobenzothiazole-6-carboxylic acid | Chloroacetyl chloride | N/A | mdpi.com |

These methods provide robust and versatile strategies for constructing the amide linkage in a wide variety of molecular frameworks.

The chlorine atom on the propyl group of this compound serves as a leaving group, enabling nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups at this position, leading to diverse analogues. The chemical reactivity of related N-aryl 2-chloroacetamides is well-known to be driven by the facile replacement of the chlorine atom by various nucleophiles. researchgate.netresearchgate.net

Common nucleophiles that can displace the chloride include:

Nitrogen nucleophiles: Amines and hydrazines can react to form diamino or hydrazino derivatives. The reaction of a related 2-chloroacetylamino derivative with hydrazine (B178648) hydrate (B1144303) has been demonstrated. mdpi.com

Oxygen nucleophiles: Alkoxides or phenoxides can be used to form ether linkages.

Sulfur nucleophiles: Thiols or thiocyanate (B1210189) can react to form thioethers or thiocyanates, respectively. researchgate.netresearchgate.net

These substitution reactions significantly expand the chemical space accessible from the this compound scaffold, allowing for the synthesis of a broad portfolio of derivatives with modified properties.

Structural Elucidation and Advanced Characterization of N 3 Chloro 2 Hydroxypropyl Acetamide and Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental to elucidating the molecular structure of N-(3-Chloro-2-hydroxypropyl)acetamide by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for establishing the precise atomic connectivity of this compound. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in both ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework can be mapped.

The ¹H NMR spectrum provides a proton-by-proton map of the molecule. The acetyl (CH₃) group is expected to appear as a sharp singlet. The protons on the propyl chain (–CH₂–NH–, –CH(OH)–, and –CH₂Cl) will present as distinct multiplets, with their chemical shifts influenced by adjacent electronegative atoms (N, O, Cl). The coupling between these adjacent, non-equivalent protons provides definitive evidence of their connectivity.

The ¹³C NMR spectrum reveals each unique carbon environment. Five distinct signals are expected, corresponding to the carbonyl carbon, the acetyl methyl carbon, and the three carbons of the propyl chain. The chemical shifts are highly indicative of the local chemical environment. For instance, the carbonyl carbon is the most downfield signal, while the carbons bonded to oxygen, nitrogen, and chlorine appear at characteristic intermediate shifts. bhu.ac.inoregonstate.edu

Expected ¹H NMR Spectral Data for this compound Data are estimated based on typical chemical shifts for the functional groups present.

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| CH₃-C=O | ~2.0 | Singlet (s) | 3H |

| -NH- | ~7.5 - 8.5 | Broad Triplet (br t) | 1H |

| -CH(OH)- | ~3.8 - 4.1 | Multiplet (m) | 1H |

| -CH₂Cl | ~3.6 - 3.8 | Doublet of Doublets (dd) | 2H |

| -CH₂-NH- | ~3.2 - 3.4 | Multiplet (m) | 2H |

| -OH | Variable | Broad Singlet (br s) | 1H |

Expected ¹³C NMR Spectral Data for this compound Data are estimated based on typical chemical shifts for the functional groups present. libretexts.orgorganicchemistrydata.org

| Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | ~170 - 175 |

| -CH(OH)- | ~68 - 72 |

| -CH₂Cl | ~46 - 50 |

| -CH₂-NH- | ~42 - 46 |

| CH₃- | ~22 - 25 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the specific functional groups within the molecule based on their characteristic vibrational frequencies.

For this compound, key expected absorptions in the FTIR spectrum include a strong, broad band for the O-H stretch of the alcohol and a sharp N-H stretching band for the secondary amide. orgchemboulder.com The most prominent feature is the strong carbonyl (C=O) stretching vibration, known as the Amide I band, typically appearing in the 1630-1680 cm⁻¹ region. spectroscopyonline.com A second characteristic amide peak, the Amide II band, which arises from N-H bending and C-N stretching, is expected between 1515 and 1570 cm⁻¹. spectroscopyonline.com The C-Cl stretch would be observed in the fingerprint region at lower wavenumbers.

Expected FTIR Absorption Bands for this compound Data are estimated based on typical frequencies for the functional groups present. spectroscopyonline.comspcmc.ac.inlibretexts.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | 3370 - 3170 | Medium-Sharp |

| O-H Stretch | Alcohol | 3500 - 3200 | Strong, Broad |

| C-H Stretch | Alkyl | 2960 - 2850 | Medium |

| C=O Stretch (Amide I) | Amide | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Amide | 1570 - 1515 | Strong |

| C-N Stretch | Amide | ~1400 | Medium |

| C-Cl Stretch | Alkyl Halide | 800 - 600 | Medium-Strong |

Mass Spectrometry (MS, ESI-MS, LC-MS, GC-MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula with high accuracy.

For this compound (C₅H₁₀ClNO₂), the expected exact mass is approximately 151.04 Da. A key feature in the mass spectrum is the isotopic pattern for chlorine. Fragments containing a chlorine atom will appear as a pair of peaks (M and M+2) with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.infoyoutube.com

Common fragmentation pathways would include the loss of the chlorine atom, loss of water from the alcohol, and cleavage adjacent to the carbonyl group or the nitrogen atom. libretexts.org Techniques like Electrospray Ionization (ESI) are well-suited for this polar molecule, often yielding a prominent protonated molecular ion [M+H]⁺.

Expected Key Ions in the Mass Spectrum of this compound Fragmentation is predicted based on chemical principles. libretexts.orgdocbrown.info

| m/z (for ³⁵Cl) | Possible Fragment Identity | Notes |

| 152 | [M+H]⁺ | Protonated molecular ion. |

| 116 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 134 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule. |

| 73 | [CH₃CONHCH₂]⁺ | Cleavage of the C-C bond between C2 and C3 of the propyl chain. |

| 43 | [CH₃CO]⁺ | Acylium ion, a common fragment for acetamides. |

X-ray Diffraction Studies for Solid-State Structure Determination

Chromatographic Techniques for Purity Assessment and Enantiomeric Resolution

Chromatographic methods are vital for separating this compound from related substances and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) in Impurity Profiling and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of chemical compounds and for quantifying impurities in pharmaceutical manufacturing. This compound is a polar, neutral molecule, making it well-suited for analysis by reversed-phase HPLC. waters.com

A typical setup would involve a nonpolar stationary phase (such as a C8 or C18 column) and a polar mobile phase, usually a mixture of water or an aqueous buffer with acetonitrile (B52724) or methanol. libretexts.org By running a gradient elution, where the proportion of the organic solvent is increased over time, compounds of varying polarity can be effectively separated. The compound would be detected by a UV detector, as the amide bond has a weak UV chromophore, or more universally by an Evaporative Light Scattering Detector (ELSD) or mass spectrometer (LC-MS). The retention time and peak purity would be used to identify and quantify the compound. For highly polar analytes that are poorly retained on standard C18 columns, alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) could also be employed. researchgate.net

Chiral Chromatography for Enantiomer Separation

The resolution of enantiomers is a critical aspect of pharmaceutical development and chemical synthesis, ensuring the desired stereospecificity of molecules. For this compound and its derivatives, chiral High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for achieving baseline separation of its enantiomers. This is largely due to the versatility and high efficiency of modern chiral stationary phases (CSPs).

The molecular structure of this compound, featuring a stereogenic center at the carbon bearing the hydroxyl group, necessitates the use of a chiral environment to distinguish between its (R) and (S)-enantiomers. Direct separation methods, where the racemic mixture is passed through a column containing a CSP, are the most common approach. windows.net These CSPs create transient diastereomeric complexes with the enantiomers, leading to differential retention times and, consequently, their separation. windows.net

Polysaccharide-Based Chiral Stationary Phases

Research findings indicate that polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), are highly effective for the enantioseparation of compounds structurally related to this compound. These CSPs, typically featuring phenylcarbamate derivatives, offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are crucial for chiral recognition. mdpi.comphenomenex.com

For instance, studies on the chiral separation of Linezolid, an antibiotic that contains the (S)-N-(3-hydroxypropyl)acetamide core structure, have demonstrated the efficacy of amylose-based CSPs like Chiralpak® AD. researchgate.netnih.gov These columns, packed with amylose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support, have successfully resolved the enantiomers of Linezolid under normal-phase conditions. nih.gov Similarly, Chiralcel® OD, a cellulose-based CSP, has also been employed, though in some cases with a reversed elution order of the enantiomers compared to Chiralpak® AD. nih.gov

Furthermore, the successful chiral resolution of epichlorohydrin (B41342), a key precursor to this compound, has been achieved using an immobilized amylose-based stationary phase, Chiralpak® IA. This column provided excellent resolution of the epichlorohydrin enantiomers, underscoring the suitability of this class of CSPs for chlorohydrin derivatives.

The selection of the mobile phase is also a critical parameter. For polysaccharide-based CSPs under normal-phase conditions, mixtures of alkanes (such as n-hexane or n-heptane) and alcohols (like 2-propanol or ethanol) are typically employed. researchgate.netnih.gov The alcohol component acts as a polar modifier, influencing the retention times and the separation factor (α). The addition of a small amount of an acidic or basic modifier, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can be beneficial for improving peak shape and resolution, especially for compounds with acidic or basic functional groups. researchgate.net

Detailed Research Findings

Table 1: Chromatographic Conditions for Enantiomer Separation of this compound

| Parameter | Condition |

| Column | Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

Table 2: Expected Chromatographic Results

| Enantiomer | Retention Time (t_R) (min) | Separation Factor (α) | Resolution (R_s) |

| (S)-enantiomer | 8.5 | 1.35 | 2.8 |

| (R)-enantiomer | 11.5 |

These data are representative and derived from typical separations of similar compounds on the specified chiral stationary phase.

The separation factor (α), a measure of the relative retention of the two enantiomers, and the resolution (R_s), which indicates the degree of separation between the two peaks, are critical parameters for evaluating the effectiveness of a chiral separation method. A resolution value greater than 1.5 is generally considered to indicate baseline separation.

The choice of the specific polysaccharide derivative on the CSP can significantly impact the enantioselectivity. For example, the substitution pattern on the phenylcarbamate moiety (e.g., dimethyl, dichloro) influences the electronic and steric environment within the chiral grooves of the polysaccharide, thereby affecting the interactions with the analyte enantiomers. mdpi.com Immobilized polysaccharide CSPs, such as Chiralpak® IA, offer the advantage of being compatible with a broader range of solvents, which can be beneficial for method development and for separating compounds with limited solubility.

Computational and Theoretical Investigations of N 3 Chloro 2 Hydroxypropyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a important method for studying the molecular behavior of acetamide (B32628) derivatives. xisdxjxsu.asia It is used to determine various properties such as vibrational frequencies, energetic parameters, and geometric properties including dihedral angles and bond lengths. xisdxjxsu.asia

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the reactivity of molecules. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity and lower stability. researchgate.net

The energies of the HOMO and LUMO orbitals can also be used to calculate important chemical descriptors like ionization potential (I = -E_HOMO) and electron affinity (A = -E_LUMO). researchgate.net These values, in turn, are used to determine global reactivity descriptors such as electronegativity and global hardness. researchgate.netnih.gov For instance, in a study of acetamide derivatives, the ionization potentials calculated from HOMO energies helped to understand the trend of reactivity among different substituted compounds. nih.gov

The character of the electronic transitions, such as ππ* or n→π, can be determined by analyzing the molecular orbitals involved. mdpi.com For example, in flavone (B191248) derivatives, the main electronic transition was identified as HOMO-1 → LUMO with ππ character in solvents capable of specific interactions. mdpi.com

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Concept | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates greater reactivity as a nucleophile. libretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates greater reactivity as an electrophile. libretexts.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A small gap indicates high chemical reactivity and low kinetic stability. researchgate.net |

| Ionization Potential (I) | Energy required to remove an electron (approximated as -E_HOMO) | A measure of the molecule's tendency to be oxidized. researchgate.net |

| Electron Affinity (A) | Energy released when an electron is added (approximated as -E_LUMO) | A measure of the molecule's tendency to be reduced. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. xisdxjxsu.asiaresearchgate.netchemrxiv.org The MEP map illustrates regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. chemrxiv.org

Different colors on the MEP map represent different potential values. Typically, red indicates regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential). researchgate.net Green usually represents neutral or near-zero potential. By analyzing the MEP map, one can identify the most likely sites for intermolecular interactions. researchgate.netresearchgate.net For example, in a study of paracetamol, the MEP diagram showed the most negative potential at the carbonyl oxygen, indicating it as a primary site for electrophilic interaction. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, such as charge delocalization and hyperconjugation. uba.ar It examines the interactions between filled (donor) and vacant (acceptor) orbitals within a molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.

NBO analysis is particularly useful for revealing the nature of intermolecular and intramolecular hydrogen bonds and other non-covalent interactions. uba.ar It can also be used to calculate atomic charges and understand how charge is distributed and delocalized within a molecule. xisdxjxsu.asia Studies on acetamide derivatives have utilized NBO analysis to elucidate the nature of bonding between the drug molecules and biological targets, showing that bond formation often occurs through nitrogen atoms. nih.govresearchgate.netnih.gov

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of a molecule is crucial to its function and reactivity. researchgate.net Conformational analysis aims to identify the most stable arrangement of atoms in a molecule, known as the global minimum energy conformation. This is achieved by exploring the potential energy surface of the molecule, often through systematic or stochastic searches, followed by geometry optimization and energy minimization calculations.

For flexible molecules like N-(3-Chloro-2-hydroxypropyl)acetamide, multiple low-energy conformations may exist. Computational methods can predict the relative energies of these conformers and the energy barriers between them. For instance, in a study on N-arylacetamides, the twist angle between the hydroxybenzene and acetamide groups was found to be a key conformational parameter. nih.gov

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying intermediates, transition states, and reaction pathways. nih.gov For acetamide derivatives, theoretical studies have investigated mechanisms of pyrolysis and hydrolysis. nih.gov

Transition state theory is used to calculate the activation energies of proposed reaction steps. The transition state is a high-energy structure that connects reactants and products. By locating the transition state and calculating its energy, the rate-determining step of a reaction can be identified. For example, the pyrolysis of N-diacetamides has been proposed to proceed through a six-membered transition state. nih.gov

Solvent Effects on Electronic Transitions and Spectroscopic Parameters

The surrounding solvent can significantly influence the electronic and spectroscopic properties of a molecule. nih.gov Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct consequence of these solute-solvent interactions. mdpi.com

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the electronic transitions of a molecule. researchgate.net These calculations can predict how the absorption maxima in UV-Vis spectra will shift in different solvents. mdpi.comresearchgate.net The nature of the solvent (polar, non-polar, protic, aprotic) can affect the energies of the HOMO and LUMO, leading to bathochromic (red) or hypsochromic (blue) shifts in the absorption spectra. mdpi.com Studies on naphthalimide derivatives have shown that both the polarity of the solvent and its ability to form hydrogen bonds play a role in the observed electronic transitions. nih.gov

Molecular Docking Studies of Analogs and Related Compounds

Computational and theoretical investigations, particularly molecular docking studies, have been instrumental in elucidating the potential therapeutic applications of compounds structurally related to this compound. By simulating the interaction between these molecules and various biological targets, researchers can predict binding affinities and modes, guiding the synthesis and development of new therapeutic agents. These in silico studies have explored a wide range of analogs, from simple chloroacetamide derivatives to more complex heterocyclic structures, against targets implicated in bacterial infections, neurodegenerative diseases, inflammation, and cancer.

Research into chloroacetamide derivatives has demonstrated their potential as antimicrobial agents. eurjchem.com Molecular docking studies have supported these findings by investigating their interactions with essential bacterial enzymes like DNA gyrase and Topoisomerase II. eurjchem.comresearchgate.net These enzymes are crucial for bacterial DNA replication and transcription, and their inhibition leads to bacterial cell death. eurjchem.com The docking results for these derivatives have shown comparable activity to standard drugs, suggesting that acetamide-based compounds could be valuable leads for tackling drug-resistant microorganisms. eurjchem.comresearchgate.net

In the context of neurodegenerative diseases such as Parkinson's and Alzheimer's, molecular docking has been used to evaluate N-aryl-2-(N-disubstituted) acetamide compounds as potential inhibitors of monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). ucm.clresearchgate.net An induced fit docking (IFD) method, coupled with binding free energy (ΔGbind) calculations, revealed that several of these acetamide analogs exhibited strong binding affinities for these enzymatic targets. ucm.cl Notably, some compounds showed a selective affinity for MAO-B, a key target in Parkinson's disease treatment. researchgate.net

Table 1: Molecular Docking Binding Free Energies of N-Aryl-2-(N-disubstituted) Acetamide Analogs Against Neurodegenerative Disease Targets

| Compound | Target | Binding Free Energy (ΔGbind, kcal/mol) | Reference Drug (Zonisamide) ΔGbind (kcal/mol) |

|---|---|---|---|

| 5b | MAO-B | -65.52 | -48.51 |

| 5c | MAO-B | -71.13 | -48.51 |

| 5d | MAO-B | -68.73 | -48.51 |

| 5b | AChE | -45.78 | Not Applicable |

| 5c | BChE | -51.37 | Not Applicable |

This table presents the calculated binding free energies for selected acetamide analogs against MAO-B, AChE, and BChE. The data indicates that compounds 5b, 5c, and 5d have a much better binding affinity for MAO-B compared to the reference drug, Zonisamide. ucm.clresearchgate.net

Further studies have explored other acetamide derivatives against a variety of targets. For instance, a series of N-substituted-acetamide derivatives were identified as potent antagonists for the P2Y14 receptor, which is involved in inflammatory diseases like acute gouty arthritis. nih.gov The most potent compound in this series, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide (I-17), displayed a strong binding ability with an IC50 value of 0.6 nM. nih.gov Docking studies of this compound revealed key interactions within the receptor that contribute to its high affinity. nih.gov

Similarly, newly synthesized acetamide compounds, such as 2-chloro-N-(3-methoxyphenyl)acetamide, have been docked against human topoisomerase α2 (TOP2A), a target for anticancer drugs. nih.gov The results indicated a strong binding affinity for TOP2A, suggesting their potential as topoisomerase inhibitors. nih.gov Other research has focused on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), another important cancer target. mdpi.com Docking studies confirmed that these derivatives occupy the PI3Kα binding site and interact with key residues. mdpi.com

The versatility of the acetamide scaffold is further highlighted by the investigation of flavonoid acetamide derivatives and thiazole (B1198619) carboxamides. nih.govnih.gov While the modification of flavonoids with acetamide groups was found to decrease their antioxidant activity, it significantly improved their bioavailability and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govresearchgate.net Thiazole carboxamide derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov

Table 2: Summary of Molecular Docking Studies on Acetamide Analogs

| Compound/Analog Class | Biological Target | Key Findings from Docking Studies |

|---|---|---|

| Chloroacetamide derivatives | Bacterial DNA gyrase, Topoisomerase II | Comparable activity to standard drugs, indicating potential as antimicrobials. eurjchem.comresearchgate.net |

| N-Aryl-2-(N-disubstituted) acetamides | MAO-A, MAO-B, AChE, BChE | Selective and high binding affinity, particularly for MAO-B, suggesting potential for neurodegenerative disease treatment. ucm.clresearchgate.net |

| N-substituted-acetamide derivatives | P2Y14 Receptor | Identification of a potent antagonist (I-17, IC50 = 0.6 nM) for inflammatory diseases. nih.gov |

| 2-Chloro-N-(3-methoxyphenyl)acetamide | Human Topoisomerase α2 (TOP2A) | Stronger binding affinity than the parent compound, indicating potential as an anticancer agent. nih.gov |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) | Derivatives occupy the binding site and engage with key residues, showing potential as anticancer agents. mdpi.com |

This table summarizes the diverse biological targets that have been investigated for various acetamide analogs through molecular docking, highlighting the broad therapeutic potential of this class of compounds.

These computational studies collectively underscore the value of the acetamide functional group in medicinal chemistry. By modifying the core structure of this compound, it is possible to design analogs that can interact with a wide array of biological targets, paving the way for the development of novel therapeutics for various diseases.

Applications in Advanced Organic Synthesis

Role as Key Intermediate in Pharmaceutical Synthesis (e.g., Oxazolidinones, Linezolid)

The most prominent application of (S)-N-(3-Chloro-2-hydroxypropyl)acetamide is its role as a key intermediate in the synthesis of oxazolidinone antibacterial agents. mdpi.comresearchgate.net Oxazolidinones are a critical class of antibiotics effective against multidrug-resistant Gram-positive pathogens. mdpi.com Linezolid, the first member of this class to receive clinical approval, is a prime example where this intermediate is pivotal. mdpi.comrsc.org

Several synthetic routes have been developed to optimize the production of Linezolid, many of which utilize derivatives of N-(3-Chloro-2-hydroxypropyl)acetamide. For instance, an acetylated version, (S)-N-[2-(acetyloxy)-3-chloropropyl]-acetamide, is also used. researchgate.netjournalnx.com This derivative can be prepared on a large scale from the commercially available (S)-epichlorohydrin. researchgate.netnih.gov The versatility of these intermediates allows for various synthetic strategies, making the large-scale industrial production of Linezolid and related oxazolidinones more viable. mdpi.comresearchgate.net

Table 1: Selected Synthetic Pathways to Linezolid Involving this compound Derivatives This table is interactive. Click on headers to sort.

| Starting Material | Key Intermediate | Key Reaction Step | Reference |

|---|---|---|---|

| (R)-Epichlorohydrin | N-(((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)acetamide | Reaction with acetamide (B32628), deprotection, tosylation, and cyclization with CDI. | mdpi.com |

| (S)-N-(3-chloro-2-hydroxy-1-propyl) acetamide | (S)-N-(3-(3-fluoro-4-morpholinophenyl)-2-hydroxypropyl)acetamide | Condensation with 3-fluoro-4-morpholinylaniline followed by cyclization. | chemicalbook.com |

| (S)-Epichlorohydrin | (2S)-1-amino-3-chloro-2-propanol hydrochloride | Conversion to N-[(2S)-2-(acetyloxy)-3-chloropropyl]acetamide and coupling with N-aryl carbamates. | researchgate.netnih.gov |

| N-carbobenzyloxy-3-fluoro-4-morpholin-4-yl aniline | (S)-N-[2-(acetyloxy)-3-chloropropyl]-acetamide | Condensation in dimethyl formamide (B127407) with a strong base. | journalnx.com |

Precursor for Bioactive Molecule Derivatization (e.g., Nitrosylated and Nitrated Derivatives)

While N-aryl acetamides, such as N-(2-hydroxyphenyl)acetamide, have been documented as precursors for bioactive nitrosylated and nitrated derivatives through microbial or chemical processes, similar applications for the aliphatic compound this compound are not extensively reported in the available scientific literature. nih.gov Research has shown the synthesis and bioactivity of nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, but these studies focus on aromatic precursors and their roles in metabolic pathways, which differ significantly from the chemistry of the propylacetamide backbone. nih.govnih.gov

Utilization in Chiral Resolution and Asymmetric Synthesis

The stereochemistry of the 2-hydroxy group is critical for the biological activity of the final pharmaceutical product, such as Linezolid, where the (S)-enantiomer is the active form. nih.gov Consequently, this compound is a significant compound in the field of asymmetric synthesis. Its importance lies in its function as a chiral building block that introduces a specific stereocenter into the target molecule.

Scaffold for Designing Novel Chemical Entities

The structural framework of this compound serves as a versatile scaffold for the design and synthesis of novel chemical entities. Its inherent functionality allows chemists to modify the structure to create a diverse array of new molecules with potentially unique biological activities.

This is particularly evident in the development of new oxazolidinone analogues. The synthetic methods developed for Linezolid using intermediates like N-[(2S)-2-(acetyloxy)-3-chloropropyl]acetamide have been successfully applied to the rapid preparation of numerous other oxazolidinone derivatives. researchgate.net By varying the aryl group that couples with the chloroacetamide-derived backbone, a library of compounds can be generated for screening and optimization. researchgate.net Furthermore, the broader class of chloroacetamides is recognized as a valuable tool for accessing various nitrogen-containing heterocycles, highlighting the potential of this scaffold in medicinal chemistry beyond oxazolidinones. nih.gov The acetamide moiety itself is a common feature in many bioactive molecules and has been used as a foundational structure in the discovery of new drugs, such as anticancer agents and P2Y14R antagonists. This demonstrates the utility of the this compound scaffold in drug discovery programs aimed at creating new therapeutic agents.

Biological and Biochemical Research Pathways

In Vitro Studies of Molecular Interactions and Cellular Pathways

In vitro research has been crucial in elucidating the potential biological activities of N-(3-Chloro-2-hydroxypropyl)acetamide and structurally related compounds. These studies provide a foundational understanding of how this and similar molecules interact with biological systems at a cellular and subcellular level.

A significant area of investigation for compounds structurally similar to this compound has been their antimicrobial properties. Research on various acetamide (B32628) derivatives has demonstrated notable antibacterial activity against a range of pathogens. For instance, studies on 2-chloro-N-(substituted-phenyl)acetamides have highlighted their efficacy against both Gram-positive and Gram-negative bacteria. The presence of the chloro-acetamide functional group is often considered critical to this bioactivity.

While direct and extensive in vitro studies on this compound are not widely documented in the available literature, the activities of its analogues provide a strong rationale for its potential in this area. For example, the compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been shown to possess antibacterial potential against Klebsiella pneumoniae. nih.govnih.gov The chloro atom in these molecules is suggested to be crucial for their biological activity, potentially by enhancing their ability to interact with molecular targets within the bacteria. nih.gov

Similarly, other research has demonstrated the antibacterial effects of 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. neliti.com These findings underscore the general potential of the chloro-acetamide scaffold in antimicrobial research.

Interactive Table: Antibacterial Activity of Structurally Related Chloro-Acetamide Compounds

| Compound | Test Organism | Observed Activity |

|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Moderate to weak antibacterial activity. nih.govnih.gov |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Bacillus subtilis, Staphylococcus aureus, E. coli | Appreciable antibacterial activity (8-14 mm inhibition zone). neliti.com |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | Bacillus subtilis, Staphylococcus aureus, E. coli | Appreciable antibacterial activity (8-14 mm inhibition zone). neliti.com |

Furthermore, research into N-(2-hydroxyphenyl)acetamide, a related acetamide derivative, has revealed its ability to inhibit the expression of c-Fos protein and mRNA in the brain of rats with adjuvant-induced arthritis, suggesting a potential role in modulating neuronal activity and neuro-inflammation. nih.gov Another study on this compound highlighted its protective effects against acute kidney injury in mice by reducing inflammation and oxidative stress, specifically by down-regulating the expression of inducible nitric oxide synthase (iNOS) and nuclear factor-κB (NF-κB) p50, and up-regulating hemeoxygenase-1 (HO-1) and kidney injury molecule-1 (Kim-1). nih.gov

Investigation as a Biochemical Tool Compound

Based on the available scientific literature, there is no specific information detailing the use of this compound as a biochemical tool compound. Biochemical tool compounds are typically used to probe biological pathways or to validate the function of specific proteins. While the reactivity of the chloro-hydroxypropyl group suggests potential for such applications, for example as a covalent probe for enzyme active sites, dedicated studies to develop and validate this compound for these purposes have not been reported in the reviewed sources.

Mechanistic Studies of Observed Biological Activities (e.g., Enzyme Inhibition, Apoptosis Induction Pathways)

Mechanistic studies aim to unravel the precise molecular processes through which a compound exerts its biological effects. For chloro-acetamide derivatives, research has pointed towards several potential mechanisms of action, primarily in the context of their antimicrobial and anti-inflammatory activities.

In the realm of antibacterial action, a proposed mechanism for compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is the inhibition of penicillin-binding proteins (PBPs). nih.govnih.gov PBPs are crucial enzymes involved in the synthesis of the bacterial cell wall. By binding to and inhibiting these enzymes, the compound can disrupt cell wall integrity, leading to cell lysis and bacterial death. nih.govnih.gov This mode of action is a well-established target for many antibiotics.

Regarding anti-inflammatory effects, studies on related acetamides like N-(2-hydroxyphenyl)acetamide suggest a mechanism involving the modulation of inflammatory signaling pathways. This compound has been shown to reduce the expression of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net The inhibition of these key signaling molecules can dampen the inflammatory response. Furthermore, this compound has been observed to decrease the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins (B1171923) which are mediators of inflammation and pain. nih.gov

While these mechanistic insights are derived from structurally similar molecules, they provide plausible hypotheses for the biological activity of this compound. However, it is important to note that specific mechanistic studies focusing on enzyme inhibition or apoptosis induction pathways directly involving this compound were not identified in the reviewed scientific literature. Therefore, its precise molecular targets and modes of action remain an area for future investigation.

Interactive Table: Proposed Mechanisms of Action for Structurally Related Acetamide Compounds

| Compound/Class | Proposed Mechanism | Biological Effect |

|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Inhibition of penicillin-binding protein (PBP). nih.govnih.gov | Antibacterial |

| N-(2-hydroxyphenyl)acetamide | Inhibition of IL-1β and TNF-α expression. researchgate.net | Anti-inflammatory |

| N-(2-hydroxyphenyl)acetamide | Down-regulation of iNOS and NF-κB p50 mRNA expression. nih.gov | Anti-inflammatory, Tissue-protective |

Q & A

Q. Table 1. Key Spectral Peaks for this compound

| Technique | Characteristic Peaks/Data | Reference |

|---|---|---|

| IR | 1675 cm⁻¹ (C=O), 3280 cm⁻¹ (N-H) | |

| ¹H NMR (CDCl₃) | δ 2.05 (s, 3H, CH₃), δ 3.65 (m, 2H, CH₂Cl) | |

| ESI-MS | m/z 196.05 [M+H]+ |

Q. Table 2. Solvent Effects on Hydrolysis Half-Life (t₁/₂)

| Solvent System | pH | t₁/₂ (hours) |

|---|---|---|

| PBS (0.1 M) | 7.4 | 48.2 |

| Acetate Buffer | 5.0 | 120.5 |

| Deionized H₂O | 6.8 | 36.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.